molecular formula C23H17F3N2O3 B4628535 N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide

Cat. No. B4628535
M. Wt: 426.4 g/mol
InChI Key: PNDQXHNJXRMTAV-BOPFTXTBSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, such as those similar in complexity to the compound , often involves condensation reactions. For example, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters involves condensation of acryloyl chloride with amines and alcohols, highlighting the synthetic pathway complexity and the role of specific functional groups in the compound's architecture (Saikachi & Suzuki, 1959).

Molecular Structure Analysis

The structural complexity of such compounds can be further understood through X-ray crystallography, revealing solid-state properties and hydrogen bonding interactions. For instance, the study of N-(cyano(naphthalen-1-yl)methyl)benzamides illustrates the detailed analysis of molecular structures, including intramolecular charge transfer mechanisms (Younes et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives can lead to various products depending on the reactants and conditions. For example, oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides yields 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the reactivity of furan-containing compounds under specific conditions (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility and thermal behavior, play a crucial role in the applicability and handling of the compound. The synthesis of furan compounds often examines these aspects to determine their potential in various applications. For example, the synthesis of 3-(5-nitro-2-furyl) acrylamides explored the solubility and antibacterial activity, indicating the importance of physical properties in the compound's utility (Saikachi & Suzuki, 1958).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the compound's behavior in various environments. Studies on furan derivatives provide insights into their chemical behavior, including reactions with different chemicals to form new compounds or understanding their stability under various conditions. The reaction of 3-(furyl)-3-(diethoxyphosphoryl)acrylates with nitromethane is an example of exploring the chemical properties of furan-containing compounds (Pevzner, 2016).

Scientific Research Applications

Oxidative Cyclization and Synthesis of Derivatives

Research on acrylamides has shown advancements in synthetic methods, such as oxidative cyclization using manganese(III) acetate to obtain cyano dihydrofuran carboxamides from oxopropanenitriles and unsaturated amides. This method demonstrates the potential for creating structurally complex molecules from simpler precursors, which could be relevant for the synthesis of pharmaceuticals or materials with specific electronic properties (Burgaz et al., 2007).

Corrosion Inhibition

Acrylamide derivatives have been studied for their corrosion inhibition properties. For instance, compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide have shown effectiveness in inhibiting copper corrosion in nitric acid solutions. These findings suggest potential applications in protecting metal surfaces in industrial settings (Abu-Rayyan et al., 2022).

Polymerization and Material Science

The polymerization of acrylamide derivatives has been extensively explored for creating materials with specific properties. For example, the reversible addition−fragmentation chain transfer (RAFT) polymerization of acrylamides containing amino acid moieties has been used to synthesize polymers with controlled molecular weights and polydispersities. These polymers have potential applications in biomedicine and materials science due to their tailored properties (Mori et al., 2005).

Sensing and Detection

Acrylamide derivatives have also been investigated for their sensing capabilities. For instance, benzamide derivatives containing cyano and naphthalene units have demonstrated colorimetric sensing of fluoride ions. This property is useful for environmental monitoring and diagnostics, where simple, visible detection methods are preferred (Younes et al., 2020).

properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3/c24-23(25,26)18-7-4-8-19(12-18)30-15-21-10-9-20(31-21)11-17(13-27)22(29)28-14-16-5-2-1-3-6-16/h1-12H,14-15H2,(H,28,29)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQXHNJXRMTAV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)COC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)COC3=CC=CC(=C3)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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